Cas no 1436140-21-4 (3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide)

3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide structure
1436140-21-4 structure
商品名:3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
CAS番号:1436140-21-4
MF:C12H10BrFN2O
メガワット:297.123005390167
CID:5402963
PubChem ID:71995077

3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide 化学的及び物理的性質

名前と識別子

    • 3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
    • インチ: 1S/C12H10BrFN2O/c13-10-7-8(1-4-11(10)14)12(17)16(6-5-15)9-2-3-9/h1,4,7,9H,2-3,6H2
    • InChIKey: NDRPEXWZCINACE-UHFFFAOYSA-N
    • ほほえんだ: C(N(CC#N)C1CC1)(=O)C1=CC=C(F)C(Br)=C1

じっけんとくせい

  • 密度みつど: 1.60±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 455.5±45.0 °C(Predicted)
  • 酸性度係数(pKa): -3.50±0.20(Predicted)

3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26679740-0.5g
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
1436140-21-4 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-26679740-0.1g
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
1436140-21-4 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-26679740-1.0g
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
1436140-21-4 95.0%
1.0g
$628.0 2025-03-20
Enamine
EN300-26679740-5.0g
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
1436140-21-4 95.0%
5.0g
$1821.0 2025-03-20
Enamine
EN300-26679740-0.25g
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
1436140-21-4 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-26679740-1g
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
1436140-21-4 90%
1g
$628.0 2023-09-12
Enamine
EN300-26679740-2.5g
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
1436140-21-4 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-26679740-10.0g
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
1436140-21-4 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-26679740-0.05g
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
1436140-21-4 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-26679740-5g
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
1436140-21-4 90%
5g
$1821.0 2023-09-12

3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide 関連文献

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3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamideに関する追加情報

Recent Advances in the Study of 3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide (CAS: 1436140-21-4)

3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide (CAS: 1436140-21-4) is a small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features including a bromo-substituted aromatic ring, a cyano-methyl group, and a cyclopropyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense research interest.

The synthesis of 3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide has been optimized to achieve high yields and purity, as reported in several recent publications. Key steps involve the bromination of the aromatic ring, followed by the introduction of the cyano-methyl and cyclopropyl groups via nucleophilic substitution reactions. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structure and purity of the compound. These synthetic advancements have facilitated further biological evaluations and structure-activity relationship (SAR) studies.

Pharmacological studies have revealed that 3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide exhibits potent inhibitory activity against specific enzyme targets implicated in various diseases. For instance, recent in vitro assays demonstrated its efficacy as a kinase inhibitor, with notable selectivity for certain kinase isoforms. This selectivity is attributed to the compound's ability to form key hydrogen bonds and hydrophobic interactions within the enzyme's active site. Such findings suggest its potential as a lead compound for the development of targeted therapies, particularly in oncology and inflammatory diseases.

In addition to its kinase inhibitory properties, preliminary in vivo studies have explored the compound's pharmacokinetic profile and toxicity. Results indicate favorable absorption and distribution characteristics, with moderate metabolic stability. However, further optimization may be required to enhance its bioavailability and reduce potential off-target effects. These studies underscore the importance of continued research to fully elucidate the compound's therapeutic potential and safety profile.

The mechanistic insights gained from recent research on 3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide have also paved the way for its application in drug discovery pipelines. Computational modeling and molecular docking studies have provided valuable information on its binding modes and interactions with biological targets. These tools, combined with experimental data, offer a comprehensive understanding of the compound's action at the molecular level, enabling the design of more potent and selective derivatives.

In conclusion, 3-Bromo-N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide (CAS: 1436140-21-4) represents a promising candidate for further development in medicinal chemistry. Its unique structural attributes, combined with its demonstrated biological activity, make it a valuable tool for probing disease mechanisms and identifying novel therapeutic agents. Ongoing research efforts are expected to yield additional insights into its applications, potentially leading to the development of new drugs for unmet medical needs.

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